Ciprofibrate - 52214-84-3

Ciprofibrate

Catalog Number: EVT-265188
CAS Number: 52214-84-3
Molecular Formula: C13H14Cl2O3
Molecular Weight: 289.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ciprofibrate is a synthetic ligand of the Peroxisome Proliferator-Activated Receptor alpha (PPARα) [, ]. It belongs to the fibrate class of hypolipidemic drugs, specifically, it is a phenoxyisobutyric acid derivative [, ]. In scientific research, Ciprofibrate is primarily used as a potent peroxisome proliferator in rodent models, aiding in the investigation of lipid metabolism, cellular proliferation, and oxidative stress [, , , ].

WIN 36117

  • Compound Description: WIN 36117 is a difluoro analogue of ciprofibrate. Like ciprofibrate, it is a hypolipidemic agent and peroxisome proliferator, but with reduced potency. []

Clofibric Acid

  • Compound Description: Clofibric acid is a hypolipidemic agent and a weaker peroxisome proliferator compared to ciprofibrate. []

Fluorofibric Acid

  • Compound Description: Fluorofibric acid is a 4-fluoro analogue of clofibric acid, displaying hypolipidemic properties and a weaker peroxisome proliferator profile compared to ciprofibrate. []
  • Relevance: Similar to WIN 36117, fluorofibric acid exhibits hypolipidemic and peroxisome proliferator effects but with lower potency than ciprofibrate. [] Both compounds produce smaller increases in peroxisome numbers, liver weight, and carnitine acetyltransferase activity and smaller decreases in glutathione S-transferase and glutathione peroxidase activities compared to ciprofibrate. []

Bezafibrate

  • Compound Description: Bezafibrate is another fibrate-class hypolipidemic drug and peroxisome proliferator. []
  • Relevance: Bezafibrate demonstrates a less potent hypolipidemic effect on total cholesterol and triglyceride levels in genetically obese Zucker rats compared to ciprofibrate. [] Both compounds can inhibit oncostatin M and interleukin-6 induced fibrinogen release in a dose-dependent manner. []

Fenofibrate

  • Compound Description: Fenofibrate, like ciprofibrate, belongs to the fibrate class of PPARα agonists used to manage hyperlipidemia. []
  • Relevance: Both fenofibrate and ciprofibrate exacerbate hypercholesterolemia and accelerate atherosclerosis development in apolipoprotein E-deficient mice. [] This effect is attributed to the inhibition of an apoE-independent mechanism responsible for removing lipoprotein remnants from circulation. []

WY-14,643

  • Compound Description: WY-14,643 is a potent and specific PPARα agonist. [, ]
  • Relevance: WY-14,643, similar to ciprofibrate, influences the expression and modification of rat hepatocyte plasma membrane proteins, causing down-regulation of certain proteins and inducing the expression of specific isoforms. [] Like ciprofibrate, it also exacerbates hypercholesterolemia and accelerates atherosclerosis development in apolipoprotein E-deficient mice by inhibiting the apoE-independent removal of lipoprotein remnants. []

Gemfibrozil

  • Compound Description: Gemfibrozil is a fibrate-class hypolipidemic drug. []

2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate (POCA)

  • Compound Description: POCA is a peroxisome proliferator that inhibits carnitine palmitoyltransferase I (CPT I). [, ]
  • Relevance: Both ciprofibrate and POCA affect the distribution of carnitine and acylcarnitine esters, but through different mechanisms. [, ] POCA does not alter urinary excretion of acylcarnitine esters or levels in skeletal muscle, whereas ciprofibrate decreases them. [, ] In the liver, ciprofibrate increases the carnitine/CoA ratio and short-chain acylcarnitine/carnitine ratio, while POCA decreases the long-chain acylcarnitine/carnitine ratio. [, ] Both compounds increase hepatic total CoA and carnitine concentrations but decrease plasma carnitine levels. [, ]

Perfluorodecanoic acid (PFDA)

  • Compound Description: PFDA is a peroxisome proliferator that induces hepatic toxicity and hepatocellular proliferation in rats. []

Methylclofenapate

  • Compound Description: Methylclofenapate is a peroxisome proliferator that induces DNA synthesis and liver growth in rodents. []
  • Relevance: Both ciprofibrate and methylclofenapate induce liver growth and DNA synthesis in a PPARα-dependent manner, although there is a delay in the induction of DNA synthesis compared to liver growth. [, ]

Troglitazone

  • Compound Description: Troglitazone is a thiazolidinedione and a PPARγ-specific ligand. []

Lovastatin

  • Compound Description: Lovastatin is a lipid-lowering agent that acts by inhibiting HMG-CoA reductase. []
  • Relevance: Unlike ciprofibrate, which directly stimulates gastrin cells and induces hypergastrinemia, lovastatin does not affect serum gastrin levels. []

Simvastatin

  • Compound Description: Simvastatin, similar to lovastatin, is a lipid-lowering agent that inhibits HMG-CoA reductase. []
  • Relevance: Similar to lovastatin, simvastatin does not affect serum gastrin levels, unlike ciprofibrate. [] Simvastatin effectively reduces LDL cholesterol levels but has minimal impact on LDL particle size, whereas ciprofibrate increases LDL particle size. []
Source and Classification

Ciprofibrate was first synthesized in the 1970s and is classified under the fibrate class of medications. It is often prescribed as part of a comprehensive treatment plan that includes diet and exercise. The compound is known for its role in modulating lipid metabolism, particularly through the activation of peroxisome proliferator-activated receptors (PPARs) .

Synthesis Analysis

Methods and Technical Details

The synthesis of ciprofibrate involves several key steps, including condensation, decarboxylation, etherification, and cyclization. A notable method utilizes p-hydroxybenzaldehyde and malonic acid as starting materials. The process begins with the formation of p-hydroxystyrene through condensation reactions, followed by etherification with 2-halogenated isobutyrate under alkaline conditions to yield an etherification product. This product undergoes cyclization in the presence of a phase transfer catalyst, leading to the formation of ciprofibrate .

The synthesis can be summarized in the following steps:

  1. Condensation: p-Hydroxybenzaldehyde reacts with malonic acid.
  2. Decarboxylation: The intermediate undergoes decarboxylation.
  3. Etherification: Reaction with 2-halogenated isobutyrate occurs.
  4. Cyclization: The etherification product undergoes cyclization.
  5. Alcoholysis: Final transformations lead to ciprofibrate .

This method has been noted for its simplicity, safety, and environmental friendliness, yielding higher production rates compared to traditional methods.

Molecular Structure Analysis

Structure and Data

Ciprofibrate's molecular formula is C16H17Cl2O3C_{16}H_{17}Cl_2O_3, and its structure features a phenolic ring substituted with a cyclopropyl moiety and an acyl group. The compound's structure is characterized by:

  • A cyclopropyl group attached to a carbon atom adjacent to a carbonyl group.
  • Two chlorine atoms at specific positions on the aromatic ring.

The three-dimensional conformation of ciprofibrate allows it to interact effectively with biological targets, facilitating its role in lipid metabolism regulation .

Chemical Reactions Analysis

Reactions and Technical Details

Ciprofibrate undergoes various chemical reactions that are crucial for its synthesis and functional activity:

  • Friedel-Crafts Acylation: This reaction introduces acyl groups into the aromatic system, enhancing lipophilicity.
  • Baeyer-Villiger Oxidation: Converts ketones into esters, which is significant for modifying functionalities within the molecule.
  • Hydrolysis: Under basic conditions, ciprofibrate can be hydrolyzed to yield its active forms or intermediates .

These reactions are essential for both the synthesis of ciprofibrate and its metabolic pathways within biological systems.

Mechanism of Action

Process and Data

Ciprofibrate exerts its effects primarily through the activation of PPAR-alpha, a nuclear receptor that regulates gene expression involved in fatty acid oxidation and lipid metabolism. Upon binding to PPAR-alpha:

  • It enhances the transcription of genes involved in lipid catabolism.
  • It reduces triglyceride levels by promoting fatty acid oxidation in liver cells.
  • It increases high-density lipoprotein cholesterol levels by altering lipoprotein metabolism .

This mechanism contributes significantly to its therapeutic effects in managing dyslipidemia.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ciprofibrate exhibits several notable physical properties:

  • Molecular Weight: Approximately 336.22 g/mol.
  • Melting Point: Typically ranges between 60°C to 70°C.
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.

Chemical properties include:

  • Stability under normal conditions.
  • Reactivity towards electrophiles due to the presence of nucleophilic sites on the aromatic ring .

These properties are crucial for determining appropriate formulation methods for pharmaceutical applications.

Applications

Scientific Uses

Ciprofibrate is primarily used in clinical settings for:

  • Lipid Management: It effectively lowers triglyceride levels and raises high-density lipoprotein cholesterol levels.
  • Research Applications: Studies involving PPAR modulation often utilize ciprofibrate to explore metabolic pathways related to obesity, diabetes, and cardiovascular diseases.

Additionally, recent research has explored its potential use in nanoparticle formulations for targeted drug delivery systems . This expands its applicability beyond traditional lipid-lowering therapies into innovative therapeutic strategies.

Properties

CAS Number

52214-84-3

Product Name

Ciprofibrate

IUPAC Name

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid

Molecular Formula

C13H14Cl2O3

Molecular Weight

289.15 g/mol

InChI

InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17)

InChI Key

KPSRODZRAIWAKH-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl

Solubility

Soluble in DMSO

Synonyms

BRN 1984981; BRN1984981; BRN-1984981; CCRIS 173; CCRIS173; CCRIS-173; Ciprofibrate; WIN 35833; WIN35833; WIN-35833

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.